molecular formula C18H19NO2S B2624122 (E)-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-3-(thiophen-3-yl)acrylamide CAS No. 2035018-89-2

(E)-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-3-(thiophen-3-yl)acrylamide

Cat. No.: B2624122
CAS No.: 2035018-89-2
M. Wt: 313.42
InChI Key: NOZWUPIKSTWURN-HWKANZROSA-N
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Description

This compound is an acrylamide derivative featuring a 2,3-dihydrobenzofuran moiety linked to a propan-2-ylamine group and a thiophen-3-yl substituent. The (E)-configuration of the acrylamide double bond ensures distinct stereoelectronic properties, which influence its biological interactions and physicochemical stability.

Properties

IUPAC Name

(E)-N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]-3-thiophen-3-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO2S/c1-13(19-18(20)5-3-14-7-9-22-12-14)10-15-2-4-17-16(11-15)6-8-21-17/h2-5,7,9,11-13H,6,8,10H2,1H3,(H,19,20)/b5-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOZWUPIKSTWURN-HWKANZROSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=C(C=C1)OCC2)NC(=O)C=CC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CC1=CC2=C(C=C1)OCC2)NC(=O)/C=C/C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-3-(thiophen-3-yl)acrylamide is a novel compound characterized by its unique structural features, including a thiophene ring and a dihydrobenzofuran moiety. This compound has garnered attention in scientific research due to its potential biological activities, which may include anticancer, anti-inflammatory, and neuroprotective effects.

Chemical Structure

The molecular formula of this compound is C18H19NO2SC_{18}H_{19}NO_2S, with a molecular weight of 313.42 g/mol. Its structural components are critical for its biological interactions:

Component Description
DihydrobenzofuranA bicyclic structure known for its role in various pharmacological activities.
ThiopheneA five-membered ring containing sulfur, contributing to the compound's reactivity and biological properties.
AcrylamideA functional group that may enhance the compound's ability to interact with biological targets.

Anticancer Properties

Research indicates that compounds with similar structural motifs as (E)-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-3-(thiophen-3-yl)acrylamide exhibit significant anticancer activities. A study on benzofuran derivatives demonstrated that certain analogues showed selective cytotoxicity against tumorigenic cell lines while sparing normal cells . This selectivity is crucial in cancer therapy to minimize side effects.

Anti-inflammatory Effects

Compounds derived from dihydrobenzofuran have been noted for their anti-inflammatory properties. For instance, studies on related compounds have shown effectiveness in inhibiting prostaglandin synthesis, which is pivotal in inflammatory responses . The potential of (E)-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-3-(thiophen-3-yl)acrylamide to modulate inflammatory pathways warrants further investigation.

Neuroprotective Effects

Neuroprotective properties have been attributed to various benzofuran derivatives. The presence of the dihydrobenzofuran moiety may enhance the compound's ability to protect neuronal cells from damage induced by oxidative stress or neurotoxic agents . This aspect is particularly relevant in the context of neurodegenerative diseases.

Case Studies

  • Anticancer Activity : A study evaluated the cytotoxic effects of related benzofuran compounds on various cancer cell lines, revealing that specific substitutions on the benzofuran structure led to enhanced activity against breast and liver cancer cells .
  • Anti-inflammatory Activity : In vivo models demonstrated that related compounds significantly reduced edema in carrageenan-induced paw edema assays, indicating their potential as anti-inflammatory agents .

Scientific Research Applications

Anticancer Activity

Research has highlighted the potential of (E)-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-3-(thiophen-3-yl)acrylamide as an anticancer agent. The compound's structural characteristics may enhance its interaction with cellular targets involved in cancer progression. Studies indicate that similar compounds exhibit cytotoxic effects against various cancer cell lines, suggesting a promising avenue for further investigation.

Neuroprotective Effects

The compound's ability to interact with neurotransmitter systems positions it as a candidate for neuroprotective therapies. Preliminary studies suggest that derivatives of this compound may inhibit acetylcholinesterase activity, which is crucial for treating neurodegenerative diseases like Alzheimer's. This inhibition could lead to improved cognitive function by increasing acetylcholine levels in the brain.

Anti-inflammatory Properties

Compounds with similar structures have demonstrated anti-inflammatory effects by modulating inflammatory pathways. The presence of the thiophene ring is particularly noteworthy, as thiophene derivatives have been associated with reduced inflammation in various models. This suggests that (E)-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-3-(thiophen-3-yl)acrylamide could be explored for its therapeutic potential in inflammatory diseases.

Polymer Chemistry

The acrylamide functional group allows for the incorporation of (E)-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-3-(thiophen-3-yl)acrylamide into polymer matrices. Such polymers can exhibit enhanced mechanical properties and thermal stability due to the unique interactions between the compound's functional groups and the polymer backbone. This application is particularly relevant in developing smart materials and coatings.

Sensing Applications

Due to its electronic properties, this compound may also find applications in sensor technology. Thiophene derivatives are known for their conductive properties, which can be harnessed in developing sensors for detecting biological or chemical substances. The integration of (E)-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-3-(thiophen-3-yl)acrylamide into sensor platforms could enhance sensitivity and selectivity.

Enzyme Inhibition Studies

The compound's structural features make it a valuable tool in studying enzyme inhibition mechanisms. By evaluating its effects on specific enzymes related to disease pathways, researchers can gain insights into potential therapeutic targets. For instance, studying its impact on enzymes involved in cancer metabolism could elucidate new strategies for treatment.

Drug Delivery Systems

Incorporating (E)-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-3-(thiophen-3-yl)acrylamide into nanocarriers for drug delivery could improve the bioavailability and efficacy of therapeutic agents. The compound's ability to form stable complexes with drugs may enhance their delivery to target sites within the body.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

A comparative analysis of key structural and functional attributes is provided below, focusing on compounds with shared motifs (e.g., dihydrobenzofuran, acrylamide, or thiophene groups).

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological/Physicochemical Notes References
(E)-N-(1-(2,3-Dihydrobenzofuran-5-yl)propan-2-yl)-3-(thiophen-3-yl)acrylamide Acrylamide + dihydrobenzofuran + thiophene Thiophen-3-yl, dihydrobenzofuran-5-yl Potential CNS activity (inference from analogs); (E)-isomer enhances stability
5-MAPDB (1-(2,3-Dihydrobenzofuran-5-yl)-N-methylpropan-2-amine) Phenethylamine derivative N-methyl, dihydrobenzofuran-5-yl Serotonergic activity; psychostimulant effects
(Z)-3-(4-Nitrophenyl)-N-propyl-2-[(E)-3-(thien-2-yl)acrylamido]acrylamide Bis-acrylamide + nitro group 4-Nitrophenyl, thien-2-yl Anticancer activity (in vitro cytotoxicity assays)
(E)-N,N-Diethyl-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)acrylamide Cyano-acrylamide + nitrophenyl Diethylamine, cyano, nitro Antioxidant potential; E/Z isomerism affects bioavailability
N-[(2S)-1-{[(2S)-1-Hydroxy-3-phenylpropan-2-yl]amino}-3-(4-methoxyphenyl)propan-2-yl]benzamide Benzamide + hydroxypropanamide 4-Methoxyphenyl, hydroxypropyl Antimicrobial activity (gram-positive bacteria)

Key Findings

Dihydrobenzofuran Motif: The dihydrobenzofuran group in the target compound and 5-MAPDB confers rigidity and enhances blood-brain barrier penetration compared to non-cyclic analogs . However, 5-MAPDB lacks the acrylamide-thiophene moiety, which may reduce its binding specificity.

Thiophene vs.

Acrylamide Configuration : The (E)-isomer of the target compound likely exhibits greater metabolic stability than (Z)-isomers (e.g., compound 5112 in ), as seen in similar acrylamide derivatives .

Functional Group Diversity: The benzamide derivatives in prioritize hydrogen-bonding interactions (via amide and hydroxyl groups) but lack the conjugated acrylamide system, which is critical for redox activity in compounds like the cyano-acrylamide in .

Q & A

Q. How can conflicting bioactivity data (e.g., cytotoxicity vs. antioxidant effects) be reconciled?

  • Methodology :
  • Transcriptomics : Identify differentially expressed genes post-treatment.
  • ROS assays : Measure reactive oxygen species (ROS) levels to distinguish pro-oxidant vs. antioxidant effects.
  • Dose-dependent studies : Test narrow concentration ranges to isolate mechanisms .

Notes

  • Methodologies emphasize reproducibility and mechanistic insight, aligning with academic research standards.

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